

Physicochemical properties of 2-Chloro-4-hexanoylpyridine

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Compound of Interest

Compound Name: 2-Chloro-4-hexanoylpyridine

Cat. No.: B1325509

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Chloro-4-hexanoylpyridine**

Foreword: Navigating the Landscape of a Novel Compound

As scientists and developers, we often encounter compounds that, while cataloged, lack a comprehensive public profile of their physical and chemical characteristics. **2-Chloro-4-hexanoylpyridine** (CAS No. 898784-68-4) is one such molecule. It belongs to the versatile family of substituted pyridines, which are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.^{[1][2][3]} The absence of detailed experimental data in the literature presents not a roadblock, but an opportunity to apply fundamental principles of physical organic chemistry to predict its behavior and to define the precise analytical methodologies required for its full characterization.

This guide is structured to provide both a predictive overview of **2-Chloro-4-hexanoylpyridine's** properties and a practical, protocol-driven approach for their empirical validation. We will leverage data from close structural analogs and established analytical techniques to build a robust profile of this compound, empowering researchers to confidently incorporate it into their development pipelines.

Molecular Identity and Predicted Physicochemical Properties

2-Chloro-4-hexanoylpyridine is a disubstituted pyridine ring featuring a chlorine atom at the 2-position and a hexanoyl (C6) acyl group at the 4-position. This structure combines the polar, electron-deficient aromatic heterocycle with a nonpolar aliphatic chain, suggesting a molecule with tailored solubility and reactivity.

- Figure 1: Chemical Structure of **2-Chloro-4-hexanoylpyridine**.

The following table summarizes the core calculated and predicted physicochemical properties. These predictions are derived from its chemical structure and by comparison with analogs such as 2-chloro-4-acetylpyridine and 2-chloro-4-cyanopyridine.^{[1][4]}

Property	Predicted Value / Description	Rationale & Context
CAS Number	898784-68-4	As cataloged in chemical databases.
Molecular Formula	C ₁₁ H ₁₄ CINO	Derived from the chemical structure.[5]
Molecular Weight	211.69 g/mol	Calculated from the molecular formula.[5]
Physical State	Colorless to light-yellow solid or high-boiling liquid.	The smaller analog, 2-chloro-4-acetylpyridine, is a light yellow solid.[1] The longer hexanoyl chain increases the molecular weight and van der Waals forces, favoring a condensed phase.
Melting Point	Estimated: 65-85 °C	The related compound 2-chloro-4-cyanopyridine has a melting point of 69-73 °C. The flexible hexanoyl chain may slightly alter the crystal packing efficiency compared to the rigid cyano group.
Boiling Point	Estimated: >280 °C (at 760 mmHg)	4-Acetylpyridine boils at 212 °C.[6] The addition of a chlorine atom and a longer alkyl chain will significantly increase the boiling point.
Solubility	Soluble in common organic solvents (e.g., Dichloromethane, THF, Acetone, Ethanol). Poorly soluble in water.	The molecule possesses a polar pyridine-ketone head and a nonpolar C5 alkyl tail. This amphipathic nature dictates its solubility profile.

pKa (Conjugate Acid)

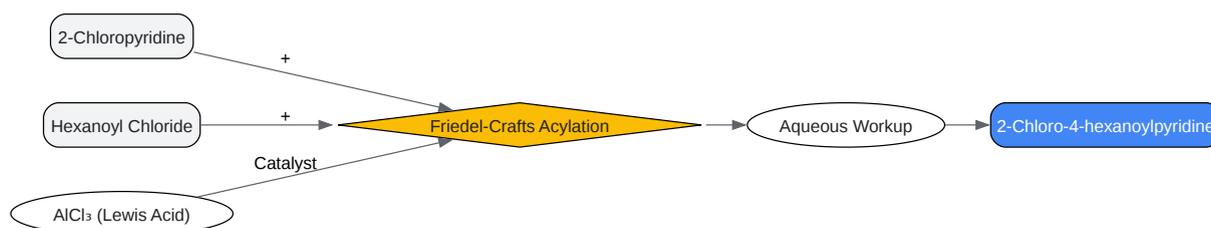
Estimated: 2.5 - 3.5

The pKa of pyridinium is ~5.2. The chlorine atom and the acyl group are both electron-withdrawing, which reduces the electron density on the ring nitrogen, making it a weaker base and lowering the pKa of its conjugate acid.

Proposed Synthesis and Reactivity Profile

Synthetic Pathway

A robust and common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction can be adapted for heterocyclic systems. The proposed synthesis for **2-Chloro-4-hexanoylpyridine** involves the acylation of 2-chloropyridine with hexanoyl chloride in the presence of a Lewis acid catalyst.



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Caption: Proposed synthetic route via Friedel-Crafts acylation.

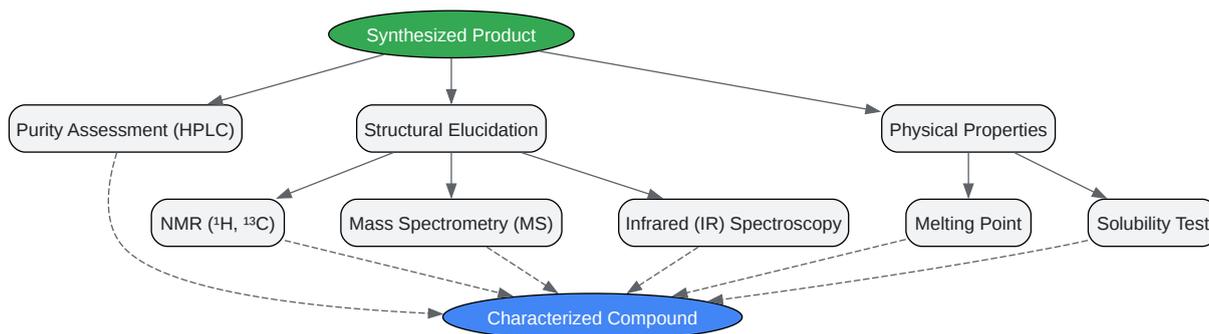
Reactivity Insights

The reactivity of **2-Chloro-4-hexanoylpyridine** is dictated by its three key structural components:

- The 2-Chloropyridine Ring: The pyridine nitrogen and the chlorine atom make the C2 position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). Strong nucleophiles (e.g., amines, alkoxides) can displace the chloride, making this a versatile handle for further derivatization.
- The Ketone Carbonyl Group: The hexanoyl side chain offers a site for classic ketone chemistry. This includes:
 - Reduction: Using agents like sodium borohydride ($NaBH_4$) to form the corresponding secondary alcohol.
 - Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.
 - Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent.
 - Alpha-Functionalization: Reactions at the carbon adjacent to the carbonyl (e.g., halogenation, alkylation).
- The Pyridine Nitrogen: As a weak base, the nitrogen can be protonated in acidic conditions or alkylated to form a pyridinium salt.

Analytical Characterization: Standard Operating Protocols

The following section details the experimental protocols necessary to empirically determine the structure, purity, and key physicochemical properties of **2-Chloro-4-hexanoylpyridine**.



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Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination.

Predicted Spectral Features:

Spectrum	Region (ppm)	Predicted Multiplicity	Assignment
^1H NMR	~8.5	Doublet (d)	H-6 (proton adjacent to N)
~7.8	Doublet of doublets (dd)	H-5 (proton between acyl and Cl)	
~7.7	Singlet-like (d)	H-3 (proton adjacent to Cl)	
~2.9	Triplet (t)	-CO-CH ₂ - (α -protons)	
~1.7	Multiplet (m)	-CH ₂ -CH ₂ - (β -protons)	
~1.3	Multiplet (m)	-(CH ₂) ₂ -CH ₂ -	
~0.9	Triplet (t)	-CH ₃ (terminal methyl)	
^{13}C NMR	~198	Singlet	C=O (Ketone Carbonyl)
~150-155	Singlet	C-2 (bearing Cl), C-6	
~145-150	Singlet	C-4 (bearing acyl group)	
~120-125	Singlet	C-3, C-5	
~38	Singlet	-CO-CH ₂ - (α -carbon)	
~20-35	Singlet	Other aliphatic carbons	
~14	Singlet	-CH ₃ (terminal methyl)	

Experimental Protocol:

- Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

- Acquisition:
 - Acquire a ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a broadband proton-decoupled ^{13}C NMR spectrum.
 - (Optional) Perform advanced experiments like DEPT-135, COSY, and HSQC to confirm assignments.
- Data Processing: Process the raw data (FID) using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ^1H NMR signals to confirm proton counts.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

Predicted Spectral Features:

- Molecular Ion (M^+): A peak at $m/z = 211$, corresponding to the molecular weight ($\text{C}_{11}\text{H}_{14}^{35}\text{ClNO}$).
- Isotope Peak ($\text{M}+2$): A crucial peak at $m/z = 213$, with an intensity approximately one-third of the M^+ peak. This 3:1 ratio is the characteristic isotopic signature for a molecule containing one chlorine atom.^{[7][8]}
- Key Fragment Ions:
 - $m/z = 182$: Loss of the ethyl group ($-\text{C}_2\text{H}_5$).
 - $m/z = 154$: Alpha-cleavage resulting in the $[\text{M} - \text{C}_4\text{H}_9]^+$ ion (loss of the butyl side chain).
 - $m/z = 140$: Formation of the 2-chloro-4-cyanopyridine radical cation after a McLafferty rearrangement.
 - $m/z = 111$: Loss of chlorine from the pyridine ring fragment.

Experimental Protocol (GC-MS):

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Method:
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms).
 - Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution.
- MS Acquisition: Scan a mass range from m/z 40 to 400.
- Data Analysis: Analyze the mass spectrum of the eluting peak corresponding to the compound. Verify the molecular ion, the Cl isotope pattern, and compare fragmentation patterns to predicted pathways.^{[9][10][11]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Strong	Aliphatic C-H Stretch
~1690	Strong	C=O Stretch (Aryl Ketone)
~1600, ~1550	Medium-Strong	Aromatic C=C and C=N Ring Stretches
~1400	Medium	CH ₂ /CH ₃ Bending
~850	Strong	C-Cl Stretch

Experimental Protocol (ATR):

- **Sample Preparation:** Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.
- **Acquisition:** Collect the spectrum, typically over the range of 4000-650 cm⁻¹. Perform a background scan first.
- **Data Analysis:** Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound.

Experimental Protocol (Purity Analysis):

- **Instrumentation:** A standard HPLC system with a UV detector, autosampler, and column oven.
- **Column:** A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size) is a suitable starting point.

- Mobile Phase:
 - Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
 - Solvent B: Acetonitrile with 0.1% of the same acid.
- Method:
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm or 270 nm.
 - Gradient: Start with a high percentage of Solvent A (e.g., 95%) and ramp to a high percentage of Solvent B (e.g., 95%) over 10-15 minutes. This will ensure the elution of the compound and any potential impurities.
- Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at ~1 mg/mL. Dilute as necessary.
- Data Analysis: Integrate the peak area of the main component and any impurity peaks. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
[\[16\]](#)

Conclusion

2-Chloro-4-hexanoylpyridine stands as a promising but under-characterized chemical intermediate. This guide provides a robust framework for understanding its expected physicochemical properties based on established chemical principles and data from analogous structures. More importantly, it delivers a comprehensive set of validated, step-by-step protocols for the complete analytical characterization of this molecule. By following these methodologies, researchers in drug development and chemical synthesis can confidently determine the empirical properties, confirm the structural integrity, and assess the purity of **2-Chloro-4-hexanoylpyridine**, thereby enabling its seamless integration into further research and development efforts.

References

- hangzhou better chemtech ltd. (n.d.). What is the mass spectrum of 2 - Chloropyridine? - Blog. Retrieved January 17, 2026, from [[Link](#)]
- HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved January 17, 2026, from [[Link](#)]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 17, 2026, from [[Link](#)]
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloropyridones. Journal of the Iraqi Chemical Society.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved January 17, 2026, from [[Link](#)]
- PubChem. (n.d.). 4-Acetylpyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [[Link](#)]
- ResearchGate. (2009). Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. Retrieved January 17, 2026, from [[Link](#)]
- ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved January 17, 2026, from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved January 17, 2026, from [[Link](#)]
- SpectraBase. (n.d.). 4-Acetylpyridine - Optional[¹⁵N NMR] - Chemical Shifts. Retrieved January 17, 2026, from [[Link](#)]
- SpectraBase. (n.d.). 4-Acetylpyridine - Optional[¹³C NMR] - Chemical Shifts. Retrieved January 17, 2026, from [[Link](#)]
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 17, 2026, from [[Link](#)]

- PubChem. (n.d.). 2-Chloro-4-cyanopyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [\[Link\]](#)
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [\[Link\]](#)
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 17, 2026, from [\[Link\]](#)
- PubChem. (n.d.). 2-Chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [\[Link\]](#)
- PubChem. (n.d.). 2-Chloro-4-nitropyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [\[Link\]](#)
- Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.

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Sources

1. chemimpex.com [chemimpex.com]
2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
3. chemimpex.com [chemimpex.com]
4. 2-Chloro-4-cyanopyridine | C₆H₃CIN₂ | CID 568638 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. echemi.com [echemi.com]
6. 4-Acetylpyridine | C₇H₇NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]
7. yufengchemicals.com [yufengchemicals.com]
8. jcsp.org.pk [jcsp.org.pk]

- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
- 14. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Multi-Substituted Pyridines from Ylidenmalononitriles and their Emission Properties - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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